molecular formula C8H6IN3O B8570865 1-(4-Iodo-pyrazolo[3,4-b]pyridin-1-yl)ethanone

1-(4-Iodo-pyrazolo[3,4-b]pyridin-1-yl)ethanone

Cat. No. B8570865
M. Wt: 287.06 g/mol
InChI Key: CTHCFZADTHAFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Iodo-pyrazolo[3,4-b]pyridin-1-yl)ethanone is a useful research compound. Its molecular formula is C8H6IN3O and its molecular weight is 287.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Iodo-pyrazolo[3,4-b]pyridin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Iodo-pyrazolo[3,4-b]pyridin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Iodo-pyrazolo[3,4-b]pyridin-1-yl)ethanone

Molecular Formula

C8H6IN3O

Molecular Weight

287.06 g/mol

IUPAC Name

1-(4-iodopyrazolo[3,4-b]pyridin-1-yl)ethanone

InChI

InChI=1S/C8H6IN3O/c1-5(13)12-8-6(4-11-12)7(9)2-3-10-8/h2-4H,1H3

InChI Key

CTHCFZADTHAFBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=NC=CC(=C2C=N1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-1H-pyrazolo[3,4-b]pyridine (820 mg, 5.30 mmol), sodium iodide (2.4 mg, 16.0 mmol), and acetyl chloride (0.8 ml) in acetonitrile (6 ml) was refluxed 8 h. The mixture was then treated with a 10% aqueous solution of NaCO3 (10 ml), and a 10% aqueous solution of NaHSO3 (10 ml), and held 10 min. The mixture was extracted with ethyl acetate (50 ml), and the organics were washed with brine (10 ml), dried over MgSO4, and evaporated under reduced pressure. Purification by silica gel chromatography gave 1-(4-iodo-pyrazolo[3,4-b]pyridin-1-yl)-ethanone as a brown solid (650 mg, 42%). 1H NMR (300 MHz, CDCl3) δ 8.39 (d, 1H, J=5.0 Hz), 8.04 (s, 1H), 7.76 (d, 1H, J=5.0 Hz), 2.88 (s, 3H).
Quantity
820 mg
Type
reactant
Reaction Step One
Quantity
2.4 mg
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
NaCO3
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.